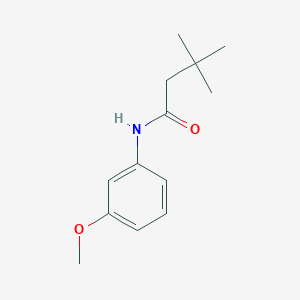

![molecular formula C13H19N3O6S B5545611 2-{[(3-硝基苯基)磺酰基]氨基}乙基丁基氨基甲酸酯](/img/structure/B5545611.png)

2-{[(3-硝基苯基)磺酰基]氨基}乙基丁基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various methodologies, including the reaction of benzyl chloroformates with amines to prepare carbamates, which are then nitrosated to yield target structures. These processes contribute to the creation of novel photolabile structures with potential applications in controlled release mechanisms (Satya Venkata et al., 2009). Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their utility as N-(Boc)-protected nitrones in organic synthesis (Xavier Guinchard et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to "2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate" is characterized by complex interactions and conformations. For instance, the study of N-n-butyl, S-2-nitro-1-(p-tolyl)ethyl dithiocarbamate provides insights into the conformational, thermodynamic, and vibrational spectroscopic aspects, revealing seven low-lying energy structures and highlighting the importance of quantum chemical calculations for understanding molecular behavior (T. Yadav et al., 2021).

Chemical Reactions and Properties

Reactions involving sulfonamides and carbamates of compounds like 3-fluoro-4-morpholinoaniline, a linezolid intermediate, demonstrate the versatility of these functional groups in synthesizing new molecules with significant antimicrobial activity. The development of sulfonamides and carbamates through reactions with substituted aryl sulfonyl chlorides and chloroformates illustrates the compound's chemical reactivity and potential biological relevance (D. B. Janakiramudu et al., 2017).

Physical Properties Analysis

The study of physical properties, such as solubility, melting point, and crystal structure, is essential for understanding the behavior of chemical compounds. For example, the synthesis and crystal structure analysis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, a compound with structural similarities, provides valuable data on its crystalline form, indicating the importance of such analyses in determining compound stability and reactivity (Wangchun Xiang, 2004).

Chemical Properties Analysis

The chemical properties of "2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate" and related compounds, such as reactivity with different chemicals, stability under various conditions, and reaction mechanisms, are crucial for their practical applications. Studies on the reactivity of amino and nitrophenyl sulfones in aqueous sodium hydroxide solution illustrate the compound's behavior in different chemical environments, shedding light on its potential uses in synthesis and pharmaceutical development (K. B. Shaw et al., 1970).

科学研究应用

肽合成和保护策略

具有与“2-{[(3-硝基苯基)磺酰基]氨基}乙基丁基氨基甲酸酯”类似官能团的化合物研究通常侧重于它们在肽合成中的作用。例如,2-(对硝基苯硫基)乙基基团已被用于肽合成中的羧基保护,在用碱处理转化为相应的砜后,提供了选择性去除的优点。这种策略对于合成具有精确氨基酸序列和功能的肽至关重要 (Amaral, 1969)。

氨基酸衍生物的合成

由手性醛制备的光学活性顺式-α-酰胺烷基苯基砜在碱性条件下用于生成 N-酰亚胺,该酰亚胺与甲烷硝酸钠反应生成具有高反式非对映选择性的相应硝基加合物。这些衍生物进行进一步转化以生成 β-羟基-α-氨基酸和 α,β-二氨基酸酯,突出了该化合物在合成生物活性化合物中的用途 (Foresti 等,2003)。

有机合成构建模块

叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯是另一类与查询相关的化合物,在有机合成中用作 N-(Boc)亚硝酮当量。这些化合物由醛和叔丁基 N-羟基氨基甲酸酯制备,证明了它们作为有机合成中多功能构建模块的作用,尤其是在与有机金属反应生成 N-(Boc)羟胺时 (Guinchard 等,2005)。

抗菌活性

已经合成并评估了某些中间体的磺酰胺和氨基甲酸酯的抗菌活性,结果表明一些衍生物对各种细菌和真菌菌株表现出有效的抗菌作用。这项研究强调了磺酰胺和氨基甲酸酯衍生物在开发新型抗菌剂中的潜力,这可以扩展到类似物“2-{[(3-硝基苯基)磺酰基]氨基}乙基丁基氨基甲酸酯” (Janakiramudu 等,2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[(3-nitrophenyl)sulfonylamino]ethyl N-butylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O6S/c1-2-3-7-14-13(17)22-9-8-15-23(20,21)12-6-4-5-11(10-12)16(18)19/h4-6,10,15H,2-3,7-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYZMPAXLUDJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-nitrophenyl)sulfonylamino]ethyl N-butylcarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

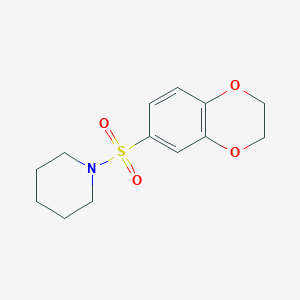

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

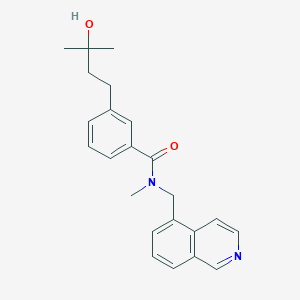

![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

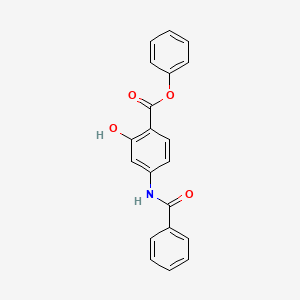

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)

![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)